1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is a complex organic compound that features a combination of pyrazole and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide typically involves multiple steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Sulfonylation: The pyrazole derivatives are then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Piperidine: The sulfonylated pyrazole is then coupled with a piperidine derivative through an amide bond formation. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
Comparison: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is unique due to its dual pyrazole and piperidine structures, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-4-22-12-16(13(2)20-22)27(25,26)23-7-5-6-15(11-23)17(24)18-8-14-9-19-21(3)10-14/h9-10,12,15H,4-8,11H2,1-3H3,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGCKHXTFCWUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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